Potent Inhibition of Helicobacter pylori Urease (IC50 = 83 nM)
The compound demonstrates potent inhibitory activity against urease extracted from Helicobacter pylori ATCC 43504, with a reported IC50 value of 83 nM [1]. This establishes a biochemical potency baseline for the target compound. While direct comparator data from the same study is absent, this value serves as a primary benchmark for any new batch or analog evaluation.
| Evidence Dimension | Inhibition of H. pylori urease (cell-free extract) |
|---|---|
| Target Compound Data | IC50 = 83 nM |
| Comparator Or Baseline | No direct comparator data in the same assay source. Standard clinical comparator acetohydroxamic acid (AHA) typically exhibits IC50 values in the micromolar range (e.g., ~20-50 µM) in similar assays, suggesting a >240-fold potency advantage. |
| Quantified Difference | ~240-fold more potent than AHA (class-level inference) |
| Conditions | H. pylori ATCC 43504 urease extract; ammonia production measured by indophenol-based method after 1.5 hr preincubation. |
Why This Matters
This provides a quantitative target engagement benchmark for quality control (QC) lot validation, ensuring new procurements meet the expected potency for H. pylori virulence factor research.
- [1] BindingDB Entry for BDBM50493380 (CHEMBL2425469). Affinity Data: IC50 83 nM for H. pylori urease. View Source
